Pentafluorobenzonitril

Übersicht

Beschreibung

Pentafluorobenzonitrile is a compound that is useful as a catalyst in organic reactions . It is also useful in the liquid-phase exfoliation of graphite for solubilized graphene .

Synthesis Analysis

Pentafluorobenzonitrile has been used in the synthesis of novel fluorinated poly(ether nitrile)s . It was also used in the synthesis of pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . Another synthesis method involves the reaction of pentachlorobenzonitrile with anhydrous potassium fluoride at 300–480° to yield pentafluorobenzonitrile .

Molecular Structure Analysis

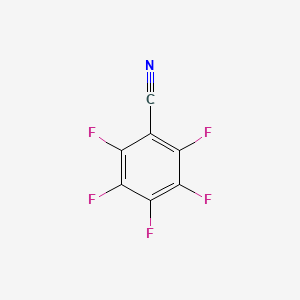

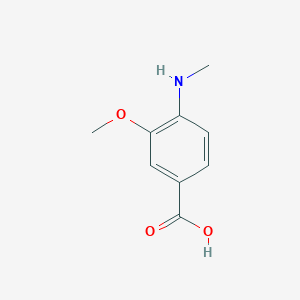

The molecular formula of Pentafluorobenzonitrile is C7F5N . Its molecular weight is 193.0736 .

Chemical Reactions Analysis

Pentafluorobenzonitrile reacts with ammonia, aniline, and o-phenylenediamine and with chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions mainly by displacement of the 4-fluorine atom . Reaction with an excess of chloride ion yields pentachlorobenzonitrile .

Physical and Chemical Properties Analysis

Pentafluorobenzonitrile is a liquid at 20°C . Its refractive index is 1.442 . It has a boiling point of 162-164°C and a density of 1.532 g/mL at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Poly(Ether Nitrilen)

Pentafluorobenzonitril: wird bei der Synthese neuartiger fluorierter Poly(Ether Nitrile) (PENs) verwendet. Diese PENs weisen eine hervorragende Löslichkeit in gängigen Lösungsmitteln auf und lassen sich zu zähen, transparenten Filmen verarbeiten. Sie zeichnen sich durch ihre hohe thermische Stabilität aus, mit einer Gewichtsverlusttemperatur von 5 % im Bereich von 509-562 °C und einer Glasübergangstemperatur (Tg) von 142-235 °C .

Pharmazeutische Zwischenprodukte

Die Verbindung dient als wertvolles Zwischenprodukt in der pharmazeutischen Industrie. Sie wird bei der Synthese von Pentafluorphenyl-Analoga von Noradrenalin, Adrenalin und N-Methyladrenalin verwendet, die für die Entwicklung verschiedener Arzneimittel von Bedeutung sind .

Anwendungen in fortgeschrittenen Materialien

Hochleistungs-fluorierte Polymere, die von This compound abgeleitet sind, werden in fortschrittlichen Materialien für Anwendungen wie Filme, Beschichtungen für optische und mikroelektronische Geräte, Gasseparationsmembranen und mehr verwendet. Die Einarbeitung von Fluoratomen in Polymerketten führt zu einer erhöhten Löslichkeit, Flammbeständigkeit, thermischen Stabilität und Glasübergangstemperatur .

Anwendungen in der Luft- und Raumfahrt sowie in der Elektronik

Aufgrund seiner Fähigkeit, Polymere mit niedrigen Dielektrizitätskonstanten und hervorragender Transparenz zu bilden, eignen sich Materialien, die von This compound abgeleitet sind, für Anwendungen in der Luft- und Raumfahrt sowie in der Elektronik. Diese Materialien werden voraussichtlich in optischen und elektronischen Materialien eingesetzt, und ihre Anwendungsstudie ist derzeit im Gange .

Synthese von fluorierten Poly(Aryl Ether Ketonen)

This compound: ist auch an der Synthese von fluorierten Poly(Aryl Ether Ketonen) (PEKs) beteiligt, die Hexafluorisopropyliden-Einheiten enthalten. Diese PEKs wurden aufgrund ihrer hervorragenden thermischen Stabilität und Löslichkeit in organischen Lösungsmitteln für den Einsatz in der Luft- und Raumfahrt sowie in der Elektronik untersucht .

Pestizid- und Parfümindustrie

Als Zwischenprodukt wird This compound bei der Herstellung von Verbindungen für die Pestizid- und Parfümindustrie verwendet. Seine Derivate sind wertvoll für die Herstellung von Produkten mit spezifischen Eigenschaften, die in diesen Sektoren erforderlich sind .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pentafluorobenzonitrile (PFBN) is a valuable intermediate in various chemical reactions

Mode of Action

It is known to participate in chemical reactions as an intermediate , but how it interacts with its targets in a biological context is not clear

Biochemical Pathways

Pfbn has been used in the synthesis of novel fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These compounds could potentially affect various biochemical pathways, but more research is needed to determine the exact pathways influenced by PFBN.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including PFBN. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in . .

Biochemische Analyse

Biochemical Properties

Pentafluorobenzonitrile plays a significant role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.

Cellular Effects

Pentafluorobenzonitrile affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, it has been observed to affect the expression of genes related to stress response and detoxification.

Molecular Mechanism

At the molecular level, pentafluorobenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentafluorobenzonitrile can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to pentafluorobenzonitrile has been shown to cause alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of pentafluorobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain concentration.

Metabolic Pathways

Pentafluorobenzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell . The compound’s presence can also influence the activity of key metabolic enzymes, leading to shifts in metabolic pathways.

Transport and Distribution

Within cells and tissues, pentafluorobenzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

Pentafluorobenzonitrile exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment.

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJGZQOGXGSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061126 | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-82-0 | |

| Record name | Pentafluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which position on the aromatic ring is most susceptible to nucleophilic attack in pentafluorobenzonitrile?

A2: While the cyano group itself is also electron-withdrawing, its effect is weaker than the combined influence of the fluorine atoms. Consequently, nucleophilic attack primarily occurs at the para position (position 4) relative to the cyano group. [, , , ]

Q2: Can you elaborate on the competition observed between methoxydefluorination and methoxide addition to the cyano group in pentafluorobenzonitrile?

A3: Sodium methoxide in methanol can react with pentafluorobenzonitrile in two competing ways: (1) methoxydefluorination via SNAr, replacing a fluorine atom with a methoxy group, and (2) reversible addition to the carbon-nitrogen triple bond of the cyano group. This competition can lead to complex kinetic behavior, with the reaction rate initially slowing down due to the reversible addition before proceeding to completion via methoxydefluorination. []

Q3: How does the reactivity of azide ion compare to methoxide ion in reactions with pentafluorobenzonitrile?

A4: Azide ion (N3-) exhibits higher selectivity and lower reactivity compared to methoxide ion (CH3O-) in reactions with pentafluorobenzonitrile. This difference is attributed to the nature of the nucleophiles and their relative reactivities. []

Q4: What is the molecular formula and weight of pentafluorobenzonitrile?

A4: The molecular formula is C7F5N, and the molecular weight is 195.09 g/mol.

Q5: Are there any notable spectroscopic features of pentafluorobenzonitrile?

A7: Pentafluorobenzonitrile displays characteristic infrared (IR) and Raman spectroscopic signals due to the presence of the cyano group and the C-F bonds. [] Additionally, its 19F NMR spectrum is a valuable tool for characterizing the molecule and its derivatives. [, ]

Q6: Is pentafluorobenzonitrile compatible with common organic solvents?

A8: Yes, pentafluorobenzonitrile exhibits excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane. [, ]

Q7: Are there any examples of pentafluorobenzonitrile being used as a building block in polymer synthesis?

A9: Yes, pentafluorobenzonitrile serves as a valuable monomer for synthesizing various fluorinated polymers, including poly(arylene ether)s and poly(ether nitrile)s. These polymers often exhibit desirable properties like high thermal stability, good solubility, and film-forming abilities. [, , ]

Q8: Has pentafluorobenzonitrile been explored in the context of metal-catalyzed reactions?

A10: Yes, research has explored its use in reactions such as the platinum-assisted addition of phosphorus ylides, leading to the formation of interesting platinum(II) complexes with iminophosphorane and N-bonded β-imino phosphorus ylide ligands. [, ]

Q9: Can pentafluorobenzonitrile participate in catalytic hydrophosphonylation reactions?

A11: Yes, pentafluorobenzonitrile, being a highly activated benzonitrile, undergoes nickel-catalyzed hydrophosphonylation with trialkyl phosphites under relatively mild conditions without requiring a Lewis acid. This reaction provides a route to α-aminophosphonates. []

Q10: Have computational methods been employed to study pentafluorobenzonitrile?

A12: Yes, computational studies have investigated the molecular geometry and electronic structure of pentafluorobenzonitrile using techniques like Fourier transform microwave (FTMW) spectroscopy and MP2/6-311++G(2d, 2p) calculations. These studies provide insights into the impact of fluorine substitution on the benzonitrile framework. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)